![molecular formula C15H17N5O3 B2834152 8-amino-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1105197-68-9](/img/structure/B2834152.png)
8-amino-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
8-amino-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as Ro 20-1724, is a selective inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase. It has been widely used in scientific research to investigate the mechanism of action of cAMP signaling pathways and to explore its potential therapeutic applications.
Scientific Research Applications
Crystallographic Studies
Purine derivatives have been extensively studied for their crystal structures to understand their molecular geometry and hydrogen bonding patterns, which are crucial for their biological activities. For instance, the crystal structure analysis of related purine compounds reveals typical geometries and interactions such as weak intramolecular hydrogen bonds and chains formed by intermolecular hydrogen bonds in the crystal, which could influence the biological activity and solubility of such compounds (Karczmarzyk, Pawłowski, 1997).
Pharmacological Potential
Purine derivatives have been identified with significant analgesic and anti-inflammatory activities in pharmacological studies. For example, specific derivatives have shown to be more active than reference drugs in analgesic tests, indicating their potential as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015). These findings suggest that modifications of the purine scaffold, similar to the compound , could yield potent therapeutic agents.
Antimicrobial and Antifungal Properties
Research into purine derivatives also explores their antimicrobial and antifungal properties. The synthesis and analysis of 8-amino purine derivatives have demonstrated their efficacy against specific strains of bacteria and fungi, surpassing that of reference drugs like ampicillin and nistatine. This indicates the potential use of such compounds in developing new antimicrobial and antifungal therapies (Romanenko et al., 2016).
Synthesis of New Molecules
The exploration of purine derivatives often involves the synthesis of novel molecules with potential biological activity. Studies on the synthesis and biological properties of purine derivatives, including those with modifications at various positions on the purine ring, contribute to the discovery of compounds with antitumor, antiviral, and vasorelaxant effects. These studies are crucial for expanding the chemical space of purine-based molecules for various therapeutic applications (Ueda et al., 1987).
properties
IUPAC Name |
8-amino-7-[2-(4-methoxyphenyl)ethyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-19-12-11(13(21)18-15(19)22)20(14(16)17-12)8-7-9-3-5-10(23-2)6-4-9/h3-6H,7-8H2,1-2H3,(H2,16,17)(H,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQGOHQSPRTWDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N)CCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-amino-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione |
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